molecular formula C10H13NO4 B587162 N-Methyl-L-DOPA-d3 CAS No. 1795785-63-5

N-Methyl-L-DOPA-d3

Cat. No.: B587162
CAS No.: 1795785-63-5
M. Wt: 214.235
InChI Key: QZIWDCLHLOADPK-LNEZGBMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-L-DOPA-d3 is a deuterated form of N-Methyl-L-DOPA, a derivative of L-DOPA. This compound is primarily used in scientific research to study metabolic pathways, pharmacokinetics, and the effects of deuterium labeling on biological systems. The deuterium atoms in this compound replace the hydrogen atoms, providing a stable isotope that can be traced in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA-d3 typically involves the methylation of L-DOPA followed by deuterium exchange. The process begins with the protection of the amino and carboxyl groups of L-DOPA. The hydroxyl groups are then methylated using methyl iodide in the presence of a base such as potassium carbonate. The protected N-Methyl-L-DOPA is then subjected to deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The deuterium exchange step is optimized to achieve maximum incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-DOPA-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-Methyl-L-DOPA-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Helps in understanding metabolic pathways and enzyme kinetics.

    Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of N-Methyl-L-DOPA-d3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s journey through biological systems. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

    L-DOPA: The parent compound used in the treatment of Parkinson’s disease.

    N-Methyl-L-DOPA: The non-deuterated form of N-Methyl-L-DOPA-d3.

    3-O-Methyldopa: A metabolite of L-DOPA.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.

Properties

CAS No.

1795785-63-5

Molecular Formula

C10H13NO4

Molecular Weight

214.235

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3

InChI Key

QZIWDCLHLOADPK-LNEZGBMJSA-N

SMILES

CNC(CC1=CC(=C(C=C1)O)O)C(=O)O

Synonyms

3-Hydroxy-N-(methyl-d3)-L-tyrosine;  3-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine;  β-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine;  N-Methyldopa-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.